molecular formula C9H8N2OS B166155 (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol CAS No. 138745-99-0

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Cat. No. B166155
CAS RN: 138745-99-0
M. Wt: 192.24 g/mol
InChI Key: FDSDADPVFPJLAN-UHFFFAOYSA-N
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Description

“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is represented by the SMILES string OCc1csc(n1)-c2cccnc2 . The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .

Scientific Research Applications

Herbicidal Activity

Compounds similar to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol have shown herbicidal activities. For instance, certain derivatives have been effective against Brassica campestris, suggesting potential use in weed control in agriculture .

Antifungal Activity

Some analogs of this compound have exhibited significant antifungal activities against pathogens like P. piricola, comparable to commercial fungicides like triadimefon at certain concentrations . This indicates its potential application in combating fungal infections in crops.

Insecticidal Activity

Although not directly linked to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, related thiazole derivatives have been synthesized and evaluated for their insecticidal properties . This suggests possible research into its insecticidal applications.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for in vitro antioxidant properties, with some showing potent activity . This points towards the potential of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol in antioxidant research.

Antitumor and Cytotoxic Activity

Related thiazole compounds have demonstrated cytotoxicity against human tumor cell lines, indicating a research interest in cancer treatment applications .

Chemical Synthesis

This compound itself is available for purchase, suggesting its use as a reagent or intermediate in chemical synthesis processes .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSDADPVFPJLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406897
Record name (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

CAS RN

138745-99-0
Record name (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Utilising the procedure described in Example 23(d) employing ethyl 2-(3-pyridyl)-4-thiazolylcarboxylate (commercially available) in lieu of ethyl 4-(1H-benzimidazyl)benzoate gave (2-(3-pyridyl)-4-thiazolyl)methanol (30%) as a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

In substantially the same manner as in Reference Example 77, ethyl 2-(3-pyridyl)-4-thiazolecarboxylate was reduced by lithium aluminum hydride to give 2-(3-pyridyl)-4-thiazolylmethanol. The yield was 16%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 121-122° C.
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